molecular formula C23H36O B2935229 (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) CAS No. 84656-78-0

(Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B2935229
CAS No.: 84656-78-0
M. Wt: 328.54
InChI Key: FXFZNZIPWAAKSA-IFSQOONMSA-N
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Description

(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS: 95756-62-0) is a bicyclohexyl derivative with an ethoxy (-OCH₂CH₃) group at the 4-position of one cyclohexane ring and a propyl (-C₃H₇) group at the 4'-position of the adjacent cyclohexane ring. Its molecular formula is C₁₇H₃₂O, with an average molecular weight of 252.44 g/mol and a monoisotopic mass of 252.245316 g/mol .

Properties

IUPAC Name

1-ethoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h14-21H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFZNZIPWAAKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-hydroxyphenyl is reacted with ethyl bromide in the presence of a base such as potassium carbonate.

    Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclohexane structure.

    Coupling of Cyclohexane Rings: The two cyclohexane rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction, where a palladium catalyst is used to form the carbon-carbon bond between the rings.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction, where the cyclohexane ring is reacted with propyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ethoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: Reduction reactions can convert the cyclohexane rings to cyclohexanol derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethoxy group can be replaced with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or aminated bi(cyclohexane) derivatives.

Scientific Research Applications

(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the cyclohexane rings provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but analogs with similar structures (e.g., pentyl-vinyl derivatives) exhibit boiling points around 339.8°C .
  • Hazards : Classified as acute toxicity (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A) under OSHA standards .

Comparison with Structural Analogs

The bicyclohexyl scaffold is highly modular, allowing for diverse substitutions that influence physical, chemical, and functional properties. Below is a detailed comparison of the target compound with its closest analogs:

Table 1: Structural and Functional Comparison of Bicyclohexyl Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards References
Target Compound (95756-62-0) 4-ethoxy, 4'-propyl C₁₇H₃₂O 252.44 Liquid crystal precursor; lab research Acute toxicity, skin/eye irritation
(trans,trans)-4-Methoxy-4'-propyl-... (97398-80-6) 4-methoxy, 4'-propyl C₁₆H₃₀O 238.41 Higher polarity than ethoxy analog; potential LC applications Not specified
(trans,trans)-4-Pentyl-4'-propyl-... (92263-41-7) 4-pentyl, 4'-propyl C₂₀H₃₈ 278.52 Increased hydrophobicity; used in LC formulations No data
(trans,trans)-4-Pentyl-4'-vinyl-... (129738-34-7) 4-pentyl, 4'-vinyl C₁₉H₃₄ 262.47 Boiling point: 339.8°C; LC monomer synthesis Store at 2–8°C
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-... (123560-48-5) 4-(ethoxy-2,3-difluorophenyl), 4'-propyl C₂₃H₃₄F₂O 388.51 Enhanced mesogenic properties due to fluorine; high thermal stability No data
(trans,trans)-4-Propyl-4'-vinyl-... (116020-44-1) 4-propyl, 4'-vinyl C₁₄H₂₄ 192.34 Lower molecular weight; used in catalytic studies No known hazards

Substituent Effects on Properties

Fluorinated derivatives (e.g., 123560-48-5) exhibit enhanced thermal stability and mesophase behavior due to fluorine's electronegativity and steric effects .

Thermal Behavior :

  • Vinyl-substituted analogs (e.g., 129738-34-7) have higher boiling points (~340°C) compared to the target compound, likely due to increased molecular rigidity .

Applications :

  • Pentyl and propyl derivatives (e.g., 92263-41-7) are common in liquid crystal displays (LCDs) due to their balanced hydrophobicity and alignment properties .
  • The target compound and its analogs have been detected in environmental samples (e.g., indoor dust), highlighting their persistence and need for environmental monitoring .

Hazard Profiles

  • Fluorinated derivatives may pose additional environmental risks due to the persistence of fluorine-containing compounds .

Biological Activity

The compound (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane), with the molecular formula C23H36O, is a complex organic molecule characterized by its biphenyl core and two cyclohexane rings. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structural configuration of (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) is significant for its biological activity. The trans configuration across both cyclohexane rings contributes to its three-dimensional conformation, influencing its interactions with biological targets. The presence of an ethoxy group enhances solubility and reactivity, which are critical for pharmacological applications.

Biological Activity Overview

Research indicates that (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) exhibits various biological activities. Notably, studies have highlighted its potential in the following areas:

  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Preliminary results suggest moderate activity against certain bacteria.
  • Anticancer Properties : Similar compounds have shown anticancer effects, and there is potential for (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) to exhibit similar properties.
  • Anti-inflammatory Effects : The structural features may allow it to modulate inflammatory pathways.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
(Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)Ethoxy group; biphenyl coreAntimicrobial; Potential anticancer
4-(Ethoxyphenyl)-2-methylcyclohexanoneEthoxy group; cyclohexanoneAnticancer
1-(4-Ethoxyphenyl)cyclohexanolHydroxyl group; cyclohexaneAnti-inflammatory
3-(Ethoxyphenyl)-3-propylcyclobutanePropyl chain; cyclobutaneNeuroprotective

Antimicrobial Studies

In a study assessing the antimicrobial properties of several compounds, (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) was tested against standard microbial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–100 µg/mL, indicating moderate antibacterial activity compared to established antibiotics .

Anticancer Potential

A series of derivatives based on the biphenyl structure were synthesized and tested for cytotoxicity against various cancer cell lines. Preliminary findings suggest that modifications to the ethoxy and propyl groups can enhance cytotoxic effects. The IC50 values for some derivatives were reported between 10 µM to 30 µM against breast cancer cell lines .

The exact mechanisms by which (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in inflammatory or cancerous pathways.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the established synthetic routes for (trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane), and what reaction conditions are critical for optimizing yield?

A multi-step synthesis is typically employed. One method involves coupling a 4-propylcyclohexylbenzene precursor with an ethoxy-substituted aryl halide via a palladium-catalyzed cross-coupling reaction. Key steps include:

  • Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and a boronic acid derivative under inert conditions (e.g., nitrogen atmosphere) .
  • Stereochemical control via temperature modulation (e.g., maintaining ≤ 60°C to preserve trans-configuration) and solvent selection (e.g., toluene for improved regioselectivity) .
  • Post-reduction steps using hydrogen gas with Pd/C to eliminate unsaturated intermediates .

Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify trans/trans configuration (e.g., axial-equatorial coupling constants in cyclohexane rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₂₃H₃₄O, MW: 326.5 g/mol) and rule out impurities .
  • HPLC with Chiral Columns : To assess enantiomeric excess (>98% purity threshold for publication-ready data) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Based on its GHS classification (acute toxicity, skin/eye irritation):

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles .
  • Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks .
  • Emergency Measures : Immediate skin decontamination with soap/water for spills; artificial respiration if inhaled .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic methods be resolved?

Common contradictions arise from:

  • Catalyst Deactivation : Trace oxygen or moisture in Pd-catalyzed steps can reduce efficiency. Use rigorous solvent drying (e.g., molecular sieves) and degassing .
  • By-product Formation : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) to suppress undesired homo-coupling .
  • Statistical Analysis : Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) and validate reproducibility .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?

  • Oxidation : Treatment with KMnO₄ in acidic conditions selectively oxidizes the ethoxy group to a carbonyl, forming a ketone derivative. The cyclohexane rings remain inert due to steric hindrance .
  • Reduction : Hydrogenation with Pd/C selectively reduces double bonds in the biphenyl linker without affecting the ethoxy group. Reaction monitoring via FT-IR (disappearance of C=C stretches at ~1650 cm⁻¹) is critical .

Q. What strategies are employed to study this compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to lipid bilayers or proteins, leveraging the compound’s hydrophobic cyclohexane motifs .
  • In Vitro Assays : Fluorescence polarization to measure membrane permeability or SPR (Surface Plasmon Resonance) for real-time binding kinetics .
  • Metabolic Stability : Incubation with liver microsomes (e.g., human CYP450 isoforms) to assess oxidative degradation pathways .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 1.25–1.45 (m, cyclohexane H), δ 3.95 (q, OCH₂CH₃)
¹³C NMRδ 114.5 (aromatic C-O), δ 76.8 (cyclohexane C)
HRMS (ESI+)m/z 327.255 [M+H]⁺ (calc. 327.258)

Q. Table 2. Hazard Mitigation Strategies

Risk FactorMitigation ActionSource
Skin IrritationImmediate washing with 15% PEG-400 solution
Inhalation ToxicityAirborne concentration monitoring via PID sensors

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